molecular formula C25H23N3O3 B2770261 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol CAS No. 862485-90-3

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

Cat. No. B2770261
CAS RN: 862485-90-3
M. Wt: 413.477
InChI Key: MQBAFPMUUIDKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, also known as AMBMP, is a small molecule that has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Imaging of LRRK2 Enzyme in Parkinson's Disease

A study by Wang, Gao, Xu, and Zheng (2017) synthesized a compound structurally related to the one for use as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The synthesis involved multiple steps, resulting in a tracer with high radiochemical yield and purity. This tracer could be significant in studying Parkinson's disease at a molecular level (Wang, Gao, Xu, & Zheng, 2017).

Synthesis of Heterocyclic Phenols

Dennin, Blondeau, and Sliwa (1991) focused on the synthesis of various heterocyclic phenols, including compounds similar to the one . The synthesis involved condensation reactions and heating, yielding new heterocyclic phenol derivatives. This research contributes to the broader understanding of synthesizing complex compounds with potential biological and medicinal applications (Dennin, Blondeau, & Sliwa, 1991).

Antiviral Research Against COVID-19

Rane et al. (2020) explored diaryl pyrimidine analogues, structurally related to the compound of interest, for their potential in inhibiting virus-host interactions, particularly in the context of COVID-19. Through computational techniques and molecular docking, they identified several compounds as plausible inhibitors, highlighting the significance of such compounds in antiviral drug development (Rane et al., 2020).

Quantum Chemical Studies of Pyrimidin Derivatives

Saracoglu et al. (2020) conducted a study on various pyrimidine derivatives, focusing on their quantum chemical properties. This research is crucial in understanding the molecular properties of such compounds, which can be vital in designing drugs and understanding their interactions at a molecular level (Saracoglu et al., 2020).

Antifungal Applications

Jafar et al. (2017) synthesized pyrimidin-amine derivatives, structurally similar to the compound , and evaluated their antifungal effects. Their research demonstrated the potential of these compounds in developing new antifungal agents, especially against certain types of fungi (Jafar et al., 2017).

properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-3-5-17(6-4-16)15-31-20-11-12-21(23(29)13-20)24-22(14-27-25(26)28-24)18-7-9-19(30-2)10-8-18/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBAFPMUUIDKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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